molecular formula C19H17NO3 B3930993 N-(3,5-dimethoxyphenyl)-1-naphthamide

N-(3,5-dimethoxyphenyl)-1-naphthamide

Cat. No. B3930993
M. Wt: 307.3 g/mol
InChI Key: AWOHNYACIVSIEL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-naphthamide, also known as DMAPN, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1-naphthamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have analgesic and anti-inflammatory properties. It has also been studied as a potential treatment for neuropathic pain. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. This compound has also been studied as a potential treatment for depression and anxiety disorders. In pharmacology, this compound has been shown to have antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-naphthamide is not fully understood. However, it has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This results in the inhibition of glutamate binding to the receptor, which in turn reduces the activity of the receptor. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce neuropathic pain and improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-1-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For scientific research include its potential as a treatment for neuropathic pain, depression and anxiety disorders, and cancer.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-15-10-14(11-16(12-15)23-2)20-19(21)18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHNYACIVSIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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